(Benzyloxy)methanol
Overview
Description
(Benzyloxy)methanol, also known as benzyl alcohol, is an organic compound with the chemical formula C₆H₅CH₂OH. It consists of a benzene ring attached to a methanol group. This compound is a colorless liquid with a mild pleasant aromatic odor. It is widely used in various fields due to its versatile chemical properties.
Scientific Research Applications
(Benzyloxy)methanol has numerous applications in scientific research across various fields:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of other organic compounds.
Biology: In biological research, this compound is used as a preservative and a fixative in histology and cytology. It helps in preserving tissue samples and preventing microbial growth.
Medicine: this compound is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It also serves as a preservative in injectable medications and topical formulations.
Industry: In industrial applications, this compound is used as a solvent in the manufacture of paints, coatings, and inks. It is also employed in the production of perfumes and flavorings due to its aromatic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzyloxy)methanol can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium hydroxide in the presence of water, yielding benzyl alcohol and sodium chloride as a byproduct. Another method involves the reduction of benzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of benzyl chloride. This process involves the reaction of benzyl chloride with water in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (Benzyloxy)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can be converted to benzaldehyde or benzoic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of benzyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with acyl chlorides can yield esters, while reaction with halogens can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, halogens, various solvents and catalysts.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl esters, halogenated benzyl compounds.
Mechanism of Action
The mechanism of action of (Benzyloxy)methanol varies depending on its application. In chemical reactions, it acts as a nucleophile or an electrophile, participating in various substitution and addition reactions. In biological systems, it exerts its preservative effects by denaturing proteins and disrupting microbial cell membranes, thereby preventing microbial growth.
Comparison with Similar Compounds
(Benzyloxy)methanol can be compared with other similar compounds such as benzyl chloride, benzaldehyde, and benzyl acetate.
Benzyl Chloride:
Structure: C₆H₅CH₂Cl
Reactivity: More reactive due to the presence of a chlorine atom, which makes it a good electrophile.
Applications: Used in the synthesis of this compound and other benzyl derivatives.
Benzaldehyde:
Structure: C₆H₅CHO
Reactivity: Contains an aldehyde group, making it highly reactive in oxidation and reduction reactions.
Applications: Used in the synthesis of this compound and as a flavoring agent.
Benzyl Acetate:
Structure: C₆H₅CH₂OCOCH₃
Reactivity: Contains an ester group, making it less reactive compared to this compound.
Applications: Used as a solvent and in the production of perfumes and flavorings.
Uniqueness of this compound: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its use as a preservative and solvent make it a valuable compound in both research and industry.
Properties
IUPAC Name |
phenylmethoxymethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETXWIMJICIQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042136 | |
Record name | (Benzyloxy)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-60-8 | |
Record name | Benzyl hemiformal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14548-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylhemiformal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-(phenylmethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Benzyloxy)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzyloxy)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLHEMIFORMAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK482748R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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